6-Fluoro-8-methylimidazo[1,2-a]pyridine
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Overview
Description
6-Fluoro-8-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their significant roles in medicinal chemistry due to their diverse biological activities. The presence of fluorine and methyl groups in the structure enhances its chemical properties, making it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-8-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with a fluorinated ketone, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions. For instance, halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Pd/C, sodium borohydride (NaBH4), and lithium aluminum hydride (LiAlH4).
Substitution: NBS, NCS, nitric acid (HNO3), and sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions include N-oxides, reduced imidazo[1,2-a]pyridines, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
6-Fluoro-8-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of materials with specific electronic and optical properties, making it valuable in the field of material science.
Mechanism of Action
The mechanism of action of 6-Fluoro-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may inhibit enzyme activity or interfere with DNA replication in cancer cells, thereby exerting its anticancer properties.
Comparison with Similar Compounds
- 6-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine
- 6-Chloro-8-methylimidazo[1,2-a]pyridine
- 8-Methylimidazo[1,2-a]pyridine
Comparison: Compared to its analogs, 6-Fluoro-8-methylimidazo[1,2-a]pyridine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and bioavailability. This makes it a more potent and selective candidate in drug development compared to its brominated or chlorinated counterparts.
Properties
Molecular Formula |
C8H7FN2 |
---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
6-fluoro-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7FN2/c1-6-4-7(9)5-11-3-2-10-8(6)11/h2-5H,1H3 |
InChI Key |
OMUMSKPAGOGUEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NC=C2)F |
Origin of Product |
United States |
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